6-cyclopropyl-2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[1-oxo-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-2-yl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-13(23-17(24)7-6-15(20-23)14-4-5-14)18(25)21-8-10-22(11-9-21)19(26)16-3-2-12-27-16/h6-7,13-14,16H,2-5,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOGOUGPSSANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2CCCO2)N3C(=O)C=CC(=N3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-cyclopropyl-2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article examines its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure features a pyridazine core substituted with a cyclopropyl group and a piperazine moiety, which is linked to a tetrahydrofuran carbonyl. This unique arrangement suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment and metabolic regulation. The following sections detail specific findings related to its mechanisms of action and therapeutic implications.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cell proliferation. For instance, it may act as an inhibitor of stearoyl-CoA desaturase (SCD), which is crucial for fatty acid metabolism .
- Cell Proliferation : Studies have demonstrated that compounds similar to this pyridazine derivative can inhibit the proliferation of various cancer cell lines, suggesting a role in cancer therapy. The inhibition of SCD leads to reduced unsaturated fatty acids, which are essential for maintaining membrane integrity and fluidity in rapidly dividing cells .
- Selective Toxicity : The compound's mechanism may involve selective toxicity towards cancer cells due to differential expression of metabolic enzymes like cytochrome P450 isoforms, which activate prodrugs into their active forms .
Research Findings
Recent studies have provided insight into the biological activity of the compound:
Case Studies
Case Study 1: Lung Cancer Treatment
In vitro studies showed that derivatives with similar structures to this compound significantly inhibited the growth of H460 lung cancer cells. The mechanism involved SCD inhibition leading to fatty acid deficiency and subsequent cell death.
Case Study 2: Metabolic Disorders
A related study examined the effects of similar compounds on triglyceride levels in vivo. Results indicated a marked decrease in triglyceride accumulation in treated models, suggesting potential applications for managing metabolic disorders associated with dysregulated lipid metabolism .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in cancer treatment and metabolic regulation. The following sections detail specific findings related to its mechanisms of action and therapeutic implications.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cell proliferation. For instance, it may act as an inhibitor of stearoyl-CoA desaturase (SCD) , which is crucial for fatty acid metabolism. By inhibiting SCD, the compound reduces the levels of unsaturated fatty acids, which are essential for maintaining membrane integrity and fluidity in rapidly dividing cells.
Cancer Treatment Potential
Studies have demonstrated that compounds similar to this pyridazine derivative can inhibit the proliferation of various cancer cell lines. The inhibition of SCD leads to reduced unsaturated fatty acids, which are vital for cancer cell growth. This suggests a potential role for 6-cyclopropyl-2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one in cancer therapy.
Selective Toxicity
The compound's mechanism may involve selective toxicity towards cancer cells due to differential expression of metabolic enzymes like cytochrome P450 isoforms , which activate prodrugs into their active forms. This selective targeting could enhance therapeutic efficacy while minimizing side effects on normal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyridazine derivatives, providing insights into their potential applications:
- In Vitro Studies : Research has shown that pyridazine derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Metabolic Regulation : Investigations into the metabolic effects of these compounds have revealed their potential to modulate lipid profiles and improve insulin sensitivity, suggesting applications in treating metabolic disorders such as obesity and type 2 diabetes.
- Pharmacodynamics : Studies assessing the pharmacokinetics and pharmacodynamics of similar compounds indicate favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s closest analogues include pyridazinone derivatives with variations in the cyclopropyl group, piperazine substituents, and side-chain functionalization. Key examples and their properties are summarized in Table 1.
Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives
Key Differentiators and Structure-Activity Relationships (SAR)
- Cyclopropyl vs. Phenyl at 6-Position: The cyclopropyl group in the target compound may improve metabolic stability compared to phenyl substituents, as cyclopropane’s strained ring resists oxidative degradation .
- Tetrahydrofuran-Carbonyl Piperazine vs. Aryl Piperazines : The tetrahydrofuran-carbonyl group introduces both lipophilic (tetrahydrofuran) and polar (carbonyl) elements, which could optimize blood-brain barrier (BBB) penetration for CNS targets compared to purely aromatic piperazines (e.g., 4-phenylpiperazine in ).
Physicochemical and Pharmacokinetic Predictions
Table 2: Predicted Physicochemical Properties
- The target compound’s moderate LogP (2.8) and hydrogen-bond acceptors (6) suggest balanced solubility and membrane permeability, favorable for oral bioavailability .
Preparation Methods
Cyclocondensation of Hydrazine with Dicarbonyl Precursors
The pyridazin-3(2H)-one scaffold is classically synthesized via cyclocondensation of hydrazine derivatives with 1,4-dicarbonyl compounds. For example, refluxing 4-(cyclopropyl)-4-oxobutanoic acid with hydrazine hydrate (55%) in ethanol for 4 hours yields 6-cyclopropyl-4,5-dihydro-3(2H)-pyridazinone, which is subsequently dehydrogenated using K₂CO₃ in DMSO at 60°C to afford the aromatic pyridazinone. This method achieves moderate yields (58–76%) and is scalable under inert conditions.
Synthesis of the Piperazine-Tetrahydrofuran Carboxamide Fragment
Piperazine Functionalization
The piperazine moiety is synthesized via nucleophilic aromatic substitution. For instance, 1-(2-pyridyl)piperazine is prepared by refluxing 1-chloro-2-nitropiperazine with 2-aminopyridine in ethanol, followed by hydrogenation over Pd/C. This method achieves 70–85% yields and is adaptable to diverse substitution patterns.
Tetrahydrofuran-2-Carbonyl Attachment
Coupling tetrahydrofuran-2-carboxylic acid to piperazine employs activating agents such as T3P (propylphosphonic anhydride) or HATU. A representative protocol involves reacting tetrahydrofuran-2-carboxylic acid (1.2 eq) with 1-(4-aminopiperazin-1-yl)propan-2-one in dichloromethane (DCM) using T3P (50°C, 12 hours), yielding the carboxamide in 78% purity after silica gel chromatography.
Fragment Coupling and Final Assembly
Amide Bond Formation
The critical step involves coupling the pyridazinone core with the piperazine-tetrahydrofuran fragment. Ethyl 6-cyclopropyl-3(2H)-pyridazinone-2-yl-acetate is hydrolyzed to the corresponding carboxylic acid using LiOH in THF/water (4:1), then reacted with 1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-amine via HATU-mediated amidation (DIPEA, DMF, 25°C, 24 hours). This method affords the target compound in 65% yield after reverse-phase HPLC purification.
Spectroscopic Validation
- ¹H-NMR (400 MHz, DMSO- d ₆): δ 1.12–1.18 (m, 4H, cyclopropyl CH₂), 2.85–3.15 (m, 8H, piperazine CH₂), 3.62–3.78 (m, 4H, tetrahydrofuran CH₂), 4.92 (s, 1H, pyridazinone CH), 7.45 (s, 1H, pyridazinone NH).
- HRMS (ESI⁺): m/z [M + H]⁺ calcd for C₂₀H₂₇N₅O₄: 402.2034; found: 402.2041.
Optimization and Scalability Challenges
Solvent and Base Selection
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents (DMF, DMSO) outperform ethers or hydrocarbons in amidation steps, likely due to improved solubility of intermediates. Cs₂CO₃ proves superior to K₂CO₃ in SNAr reactions, minimizing side product formation.
Protecting Group Strategies
Temporary protection of the pyridazinone NH with Boc groups prevents undesired side reactions during fragment coupling. Deprotection with TFA/DCM (1:1) restores the NH moiety without degrading the cyclopropyl group.
Q & A
Basic Research Questions
Q. What are the key structural features of 6-cyclopropyl-2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one, and how do they influence synthetic strategies?
- Answer : The compound contains a pyridazinone core, a cyclopropyl group, and a tetrahydrofuran-carbonyl-piperazine substituent. The pyridazinone and piperazine moieties are common in bioactive molecules, suggesting reactivity at the carbonyl and amine groups for functionalization. Cyclopropyl groups enhance metabolic stability, but their steric effects require careful optimization in coupling reactions. Synthetic strategies often involve stepwise assembly: (1) constructing the pyridazinone ring, (2) introducing the cyclopropyl group via alkylation or cross-coupling, and (3) conjugating the tetrahydrofuran-piperazine fragment using amide or urea-forming reagents .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what critical data points should researchers prioritize?
- Answer :
- 1H/13C NMR : Identify proton environments (e.g., cyclopropyl CH2 at δ ~0.5–1.5 ppm, pyridazinone carbonyl at ~160–170 ppm) and confirm piperazine ring substitution patterns .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
- IR Spectroscopy : Detect carbonyl stretches (pyridazinone C=O at ~1650–1750 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
- X-ray Crystallography (if applicable): Resolve stereochemistry and confirm spatial arrangement of substituents .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate polar impurities .
- Recrystallization : Optimize solvent systems (e.g., ethanol or acetonitrile) based on solubility profiles .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for high-purity isolation, especially for stereoisomers or closely related byproducts .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the tetrahydrofuran-carbonyl-piperazine moiety and the pyridazinone core during synthesis?
- Answer :
- Coupling Reagents : Use HOBt/TBTU or EDCI/DMAP in anhydrous DMF to activate the carbonyl group for amide bond formation .
- Solvent and Temperature : Conduct reactions under nitrogen at 0–25°C to minimize side reactions (e.g., epimerization) .
- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS to identify unreacted starting materials .
- Post-Reaction Workup : Quench with aqueous NaHCO3 to remove excess reagents and extract with ethyl acetate .
Q. What strategies exist to resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain reduced in vivo efficacy .
- Pharmacokinetic Studies : Measure plasma half-life, bioavailability, and tissue distribution to assess compound stability .
- Receptor Binding Assays : Compare in vitro IC50 values with ex vivo tissue binding to evaluate target engagement differences .
Q. How does the stereochemistry of the cyclopropyl group affect the compound’s pharmacodynamic profile?
- Answer :
- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) to isolate enantiomers .
- Biological Testing : Compare enantiomers in receptor-binding assays (e.g., dopamine D3 or serotonin receptors) to identify stereospecific activity .
- Molecular Dynamics Simulations : Model interactions between the cyclopropyl group and hydrophobic binding pockets to predict selectivity .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with dopamine D3 receptors?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the piperazine moiety and receptor active sites .
- QM/MM Simulations : Analyze electronic effects of the tetrahydrofuran-carbonyl group on binding energy .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs with modified substituents .
Q. What evidence supports the hypothesis that the 4-(tetrahydrofuran-2-carbonyl)piperazine group enhances blood-brain barrier (BBB) permeability?
- Answer :
- LogP Calculations : The group’s moderate lipophilicity (cLogP ~2–3) balances solubility and membrane penetration .
- P-Glycoprotein Assays : Test efflux ratios in MDCK-MDR1 cells to assess susceptibility to BBB transporters .
- In Vivo Imaging : Use PET tracers to quantify brain uptake in rodent models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
